An In-depth Technical Guide to the Basic Properties of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
An In-depth Technical Guide to the Basic Properties of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral β-amino alcohol that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its structural framework, featuring a thiophene ring, a hydroxyl group, and a secondary amine, makes it a valuable synthetic intermediate and a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental basic properties of this compound, with a focus on its chemical characteristics, synthesis, and its pivotal role as a precursor in the synthesis of the antidepressant Duloxetine. The stereochemistry of this molecule is of paramount importance, as the different enantiomers can exhibit distinct pharmacological profiles.
Chemical and Physical Properties
The basicity of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is primarily attributed to the lone pair of electrons on the nitrogen atom of the methylamino group. This allows the compound to act as a Brønsted-Lowry base, accepting a proton to form a protonated species. The thiophene ring, an aromatic heterocycle, influences the electronic properties of the molecule.
| Property | Value | Source |
| Molecular Formula | C8H13NOS | [][2][3] |
| Molecular Weight | 171.26 g/mol | [][2][4] |
| IUPAC Name | 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol | [2] |
| CAS Number | 116539-56-1 (racemate) | [2] |
| 116539-55-0 ((S)-enantiomer) | [4] | |
| 116539-57-2 ((R)-enantiomer) | [] | |
| Appearance | White powder | [5] |
| Storage Temperature | 2-8°C, sealed in a dry environment |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring, the methine proton adjacent to the hydroxyl group, the methylene protons of the propane chain, and the methyl protons of the amino group. The chemical shifts and coupling patterns would provide valuable information about the connectivity of the molecule.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the different carbon environments within the molecule, including the carbons of the thiophene ring, the propane chain, and the methyl group.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to the O-H stretching of the alcohol group, the N-H stretching of the secondary amine, C-H stretching from the alkyl and aromatic parts of the molecule, and C=C and C-S stretching vibrations of the thiophene ring.
Mass Spectrometry (MS)
Mass spectrometry would reveal the molecular ion peak corresponding to the molecular weight of the compound (171.26 g/mol ).[][2][4] The fragmentation pattern would likely involve the loss of water, the methylamino group, or cleavage of the propane chain, providing further structural confirmation.
Synthesis and Stereochemistry
The synthesis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a critical step in the production of Duloxetine.[][6] Several synthetic routes have been developed, often starting from 2-acetylthiophene or 2-thiophenecarboxaldehyde.[7]
A common synthetic approach involves a Mannich reaction of 2-acetylthiophene with formaldehyde and dimethylamine to form a Mannich base, followed by reduction of the ketone to the corresponding alcohol. Subsequent N-demethylation can yield the desired secondary amine.
Caption: Generalized synthetic workflow for 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.
The stereochemistry at the carbinol center is crucial for the synthesis of the desired enantiomer of Duloxetine.[] Enantiomerically pure (S)- or (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol can be obtained through asymmetric synthesis or by resolution of the racemic mixture.[][8]
Pharmacological Significance and Applications
The primary and most well-documented application of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is as a key intermediate in the synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used as an antidepressant.[][6] Specifically, the (S)-enantiomer is the precursor to (S)-Duloxetine.[7]
Beyond its role as a synthetic intermediate, the structural motif of a β-amino alcohol with an aromatic ring is a common pharmacophore in various biologically active compounds. The (R)-enantiomer, for instance, is noted as a versatile intermediate in the development of cardiovascular and central nervous system drugs, including β-blockers and antiarrhythmic agents, due to its resemblance to β-adrenergic agonists and antagonists.[] This makes it a valuable scaffold for drug discovery and in receptor binding studies.[]
Metabolism and Toxicology
There is limited publicly available information specifically on the metabolism and toxicological profile of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol itself. In a drug development context, understanding the metabolic fate of such an intermediate would be important to assess potential impurities in the final active pharmaceutical ingredient (API).
Studies on structurally related compounds, such as 3-(phenylamino)propane-1,2-diol, have shown that metabolism can occur on the aromatic ring and the amino group, leading to various metabolites.[9][10] It is plausible that 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol could undergo similar metabolic transformations, such as oxidation of the thiophene ring or N-demethylation. However, specific studies on this compound are required for a definitive metabolic profile.
Toxicological data for this specific compound is not extensively reported in the public domain. As with any chemical intermediate, appropriate safety precautions should be taken during handling in a laboratory or industrial setting.
Conclusion
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a compound of significant interest in the pharmaceutical industry, primarily due to its role as a crucial building block in the synthesis of Duloxetine. Its basic properties, stemming from the methylamino group, and its versatile chemical nature make it an important subject of study for synthetic and medicinal chemists. The stereochemistry of this molecule is a critical determinant of its utility in the synthesis of specific enantiomers of target drugs. Further research into the pharmacological, metabolic, and toxicological profiles of this compound itself could reveal additional applications and provide a more complete understanding of its biological behavior.
References
- 2. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | C8H13NOS | CID 10095047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, CasNo.116539-57-2 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of (R)- and (S)-3-(phenylamino)propane-1,2-diol in C57BL/6- and A/J-strain mice. Identification of new metabolites with potential toxicological significance to the toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
